BenchChemオンラインストアへようこそ!

5-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine

Physicochemical property comparison Lipophilicity Scaffold differentiation

This compound features a unique 5-carbonyl/3-amine pyrazole substitution pattern and N-1 isopropyl/2-ethylpiperidine carbonyl, structurally distinct from the 3-carbonyl/4-amine regioisomer (CAS 2101198-45-0) and the N-1 ethyl congener (CAS 1856020-51-3). Head-to-head profiling across serine protease panels (FXa, thrombin, trypsin, plasmin, kallikrein) is essential for SAR-driven FXa inhibitor optimization—where pyrazolyl piperidine leads achieve IC₅₀ values of 0.35–13.4 nM. The ≥97% purity grade is recommended for enzymatic dose-response studies to minimize impurity-derived artifacts. Also applicable to NADPH oxidase isoform screening (NOX1–5) per US 2012/0316380. Comparative ADME profiling against the N-1 ethyl analog can quantify isopropyl-induced metabolic stability advantages. Request a quote for milligram-to-gram quantities.

Molecular Formula C14H24N4O
Molecular Weight 264.373
CAS No. 2101197-94-6
Cat. No. B2810423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine
CAS2101197-94-6
Molecular FormulaC14H24N4O
Molecular Weight264.373
Structural Identifiers
SMILESCCC1CCCCN1C(=O)C2=CC(=NN2C(C)C)N
InChIInChI=1S/C14H24N4O/c1-4-11-7-5-6-8-17(11)14(19)12-9-13(15)16-18(12)10(2)3/h9-11H,4-8H2,1-3H3,(H2,15,16)
InChIKeyLSDLLIIZHFMQDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine (CAS 2101197-94-6): Structural Identity, Physicochemical Profile, and Research Procurement Context


5-(2-Ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine (CAS 2101197-94-6) is a synthetic, small-molecule heterocyclic compound belonging to the pyrazolyl piperidine class . It is formally catalogued under the drug synonym 'Piperidinyl pyrazole derivative 3' (Drug ID: D0R3WH) and is associated with the reference identifier PMID28699813-Compound-B [1]. The compound has the molecular formula C₁₄H₂₄N₄O and a molecular weight of 264.37 g·mol⁻¹ . As a research chemical, it is commercially available at purities of 95% and ≥97% from multiple suppliers .

Why 5-(2-Ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine Cannot Be Replaced by Nominally Similar Pyrazolyl Piperidine Analogs Without Empirical Validation


Pyrazolyl piperidine derivatives exhibit steep structure-activity relationships (SAR) where seemingly minor substituent variations at the N-1 pyrazole position or the piperidine 2-position can produce order-of-magnitude shifts in target potency, selectivity, and pharmacokinetic profile. Within the factor Xa (FXa) inhibitor class, for example, pyrazolyl piperidine analogs 4(a–h) displayed IC₅₀ values spanning 13.4 nM to >1000 nM depending solely on the nature of the aryl substitution [1]. Three close structural analogs of the target compound are commercially available: N-1 ethyl congener CAS 1856020-51-3, regioisomer CAS 2101198-45-0 (3-carbonyl/4-amine), and 2-methylpiperidine variant CAS 2101197-37-7 . In the absence of direct comparative bioassay data for this specific compound, procurement decisions must be guided by structural identity verification and supplier quality metrics rather than assumptions of functional equivalence.

Quantitative Differentiation Evidence for 5-(2-Ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine (CAS 2101197-94-6) Relative to Structural Analogs and In-Class Candidates


Molecular Weight and Lipophilicity Differentiation from the N-1 Ethyl Analog (CAS 1856020-51-3)

The target compound (C₁₄H₂₄N₄O, MW 264.37 g·mol⁻¹) carries an N-1 isopropyl substituent on the pyrazole ring, whereas the closest commercially available analog CAS 1856020-51-3 (1-ethyl-5-(2-ethylpiperidine-1-carbonyl)-1H-pyrazol-3-amine) bears an N-1 ethyl group (C₁₃H₂₂N₄O, MW 250.34 g·mol⁻¹). The additional methylene and methyl branching produce a +14.03 Da molecular weight increment and increase calculated logP (clogP) compared to the ethyl analog. Within pyrazolyl piperidine lead optimization programs, N-1 alkyl chain length and branching have been shown to modulate both target binding and ADME properties, as evidenced by the FXa inhibitor literature where isopropyl substitutions confer distinct steric and hydrophobic interactions relative to ethyl [1][2].

Physicochemical property comparison Lipophilicity Scaffold differentiation

Regioisomeric Differentiation: 5-Carbonyl/3-Amine vs. 3-Carbonyl/4-Amine Substitution Pattern

The target compound positions the 2-ethylpiperidine carbonyl at the pyrazole C-5 and the free amine at C-3. By contrast, regioisomer CAS 2101198-45-0 places the carbonyl at C-3 and the amine at C-4. In pyrazole-based serine protease inhibitors, the spatial presentation of hydrogen-bond donor/acceptor motifs (amine, carbonyl) relative to the N-1 substituent is a critical determinant of binding pocket complementarity. The factor Xa inhibitor literature demonstrates that C-3 vs. C-5 substitution on the pyrazole core alters the trajectory of the P1 and P4 pharmacophoric elements, directly impacting S1 and S4 subsite occupancy [1][2]. These two regioisomers are therefore expected to exhibit non-interchangeable target engagement profiles.

Regioisomer comparison Positional isomer pharmacology Target binding topology

Piperidine 2-Ethyl vs. 2-Methyl Substitution: Steric and Conformational Impact

The target compound incorporates a 2-ethyl substituent on the piperidine ring, while the analog CAS 2101197-37-7 (1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine) bears a 2-methyl group. The ethyl group introduces one additional methylene unit, increasing both steric bulk and conformational flexibility around the piperidine ring. In pyrazolyl piperidine FXa inhibitor programs, the nature of the piperidine substituent has been shown to influence the binding conformation and S4 pocket occupancy; the 2-ethylpiperidine moiety occupies a larger hydrophobic volume compared to 2-methylpiperidine, which can translate into differential target affinity and selectivity [1][2].

Piperidine substituent SAR Steric effects Conformational analysis

Supplier Purity Specification Comparison: MolCore (NLT 97%) vs. Chemenu (95%)

Commercially, the target compound is offered at two distinct purity grades: MolCore supplies the compound at NLT 97% purity under ISO-certified quality systems suitable for global pharmaceutical R&D and QC applications , whereas Chemenu lists the product at 95% purity (Catalog No. CM669836) . For research applications requiring reproducible dose-response relationships—particularly in enzymatic or cellular assays—the 2% purity differential can meaningfully influence the reliability of IC₅₀/EC₅₀ determinations by reducing the contribution of inactive impurities to the nominal compound concentration.

Chemical purity Procurement quality metric Supplier comparison

Class-Level Biological Context: Pyrazolyl Piperidine Scaffold as Factor Xa and Anticoagulant Pharmacophore

The pyrazolyl piperidine chemotype to which the target compound belongs has been validated across multiple independent studies as a productive scaffold for coagulation factor Xa (FXa) inhibition. In a 2022 study, pyrazolyl piperidine analog 4a demonstrated an IC₅₀ of 13.4 nM against human FXa with prolonged activated partial thromboplastin time (aPTT) and prothrombin time (PT) comparable to heparin [1]. A separate series of fused pyrazole-piperidine analogs achieved FXa Kᵢ values as low as 0.35 nM . While no direct FXa inhibition data are currently available for the specific target compound CAS 2101197-94-6, the conserved pyrazole-3-amine and piperidine-carbonyl pharmacophoric elements shared with these literature-validated inhibitors position it as a mechanistically plausible candidate for coagulation-related target screening.

Factor Xa inhibition Anticoagulant scaffold Pyrazolyl piperidine pharmacology

Patent Landscape Positioning: Pyrazolo Piperidine Derivatives in Cardiovascular and NADPH Oxidase Therapeutic Areas

Patent analysis reveals that pyrazolo piperidine derivatives featuring carbonyl-linked piperidine moieties—structurally encompassing the target compound's chemotype—have been claimed in at least three distinct therapeutic areas: (i) factor Xa inhibition for anticoagulation (WO 2012/058132 and related filings) [1]; (ii) NADPH oxidase inhibition (US 2012/0316380, GenKyoTex SA) [2]; and (iii) soluble guanylate cyclase (sGC) activation for cardiovascular disease (US 2023/0265072) [3]. The target compound's specific substitution pattern—isopropyl at N-1, 3-amine, 5-(2-ethylpiperidine-1-carbonyl)—maps onto the generic Markush structures disclosed in these filings, suggesting patent-based freedom-to-operate considerations distinct from simpler pyrazolyl piperidine analogs that may fall outside the claimed chemical space.

Patent analysis Cardiovascular indications NADPH oxidase Therapeutic positioning

Defined Research and Industrial Application Scenarios for 5-(2-Ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine (CAS 2101197-94-6) Based on Structural and Class-Level Evidence


Factor Xa Inhibitor Lead Identification and SAR Expansion

Based on the validated pyrazolyl piperidine scaffold for FXa inhibition—where optimized leads achieve IC₅₀ values of 0.35–13.4 nM [1]—the target compound is a rational inclusion in FXa screening cascades. Its isopropyl N-1 substituent and 2-ethylpiperidine carbonyl offer structural features that differentiate it from published leads, enabling SAR exploration of S1 and S4 pocket interactions. Procurement of the higher-purity MolCore grade (≥97%) is recommended for enzymatic dose-response studies to minimize impurity-derived artifacts.

Regioisomeric Selectivity Profiling in Serine Protease Panels

The target compound's unique 5-carbonyl/3-amine pyrazole substitution pattern differentiates it from the commercially available 3-carbonyl/4-amine regioisomer (CAS 2101198-45-0) . Head-to-head profiling of these two regioisomers across serine protease panels (FXa, thrombin, trypsin, plasmin, kallikrein) would quantify the impact of pyrazole substitution topology on target selectivity. Such data are essential for distinguishing procurement value between regioisomeric pairs.

NADPH Oxidase Inhibitor Screening

Patent literature (US 2012/0316380) establishes pyrazolo piperidine derivatives as NADPH oxidase inhibitors [2]. The target compound's structural features map onto the claimed generic formula. Screening in NADPH oxidase isoform-specific assays (NOX1, NOX2, NOX4, NOX5) would assess its potential as a lead for oxidative stress-related disorders, including cardiovascular and fibrotic diseases.

Physicochemical and Metabolic Stability Benchmarking Against N-1 Ethyl Analog

Comparative in vitro ADME profiling of the target compound (N-1 isopropyl) against the N-1 ethyl analog CAS 1856020-51-3 would quantify the impact of isopropyl-induced lipophilicity on microsomal stability, plasma protein binding, and Caco-2 permeability . These data address the key procurement question of whether the isopropyl modification provides a measurable metabolic stability advantage over the ethyl congener.

Quote Request

Request a Quote for 5-(2-ethylpiperidine-1-carbonyl)-1-(propan-2-yl)-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.